6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine
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Overview
Description
6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, a p-tolyl group, and a tosyl group attached to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include ethoxyquinoline, p-toluidine, and tosyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
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Step 1: Formation of Ethoxyquinoline Derivative
- React ethoxyquinoline with p-toluidine in the presence of a catalyst to form an intermediate product.
- Reaction conditions: Solvent (ethanol), Catalyst (triethylamine), Temperature (reflux).
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Step 2: Tosylation Reaction
- The intermediate product is then reacted with tosyl chloride to introduce the tosyl group.
- Reaction conditions: Solvent (dichloromethane), Catalyst (pyridine), Temperature (room temperature).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The ethoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-ethoxy-N-(4-methylphenyl)-N′-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine
- 6-ethoxy-N-(4-methylphenyl)-N′-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine
Uniqueness
6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is unique due to its specific combination of functional groups and its quinoline backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-ethoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-4-30-20-11-14-23-22(15-20)25(27-19-9-5-17(2)6-10-19)24(16-26-23)31(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGPPCBRDMBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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